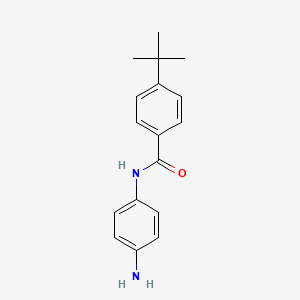

N-(4-aminophenyl)-4-tert-butylbenzamide

説明

BenchChem offers high-quality N-(4-aminophenyl)-4-tert-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)-4-tert-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-aminophenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKLQORCYTWUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352214 | |

| Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-55-7 | |

| Record name | N-(4-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Identity and Synthetic Utility of N-(4-aminophenyl)-4-(tert-butyl)benzamide

Executive Summary

The compound 4-amino-N-(4-tert-butylbenzoyl)aniline (IUPAC:

This guide resolves the nomenclature ambiguities surrounding this molecule, provides a high-fidelity synthetic protocol utilizing orthogonal protection strategies to ensure regioselectivity, and outlines its characterization profile.

Nomenclature & Chemoinformatics

The user-provided name "4-amino-N-(4-tert-butylbenzoyl)aniline" is chemically descriptive but non-standard. It describes the molecule as an aniline derivative acylated at the nitrogen. In standard IUPAC nomenclature, the amide bond dictates the parent name.

Identity Ontology

| Identifier Type | Value | Notes |

| IUPAC Name | Preferred for patent/regulatory filings. | |

| Common Synonym | 4-amino-4'-tert-butylbenzanilide | "Benzanilide" implies |

| User Synonym | 4-amino-N-(4-tert-butylbenzoyl)aniline | Emphasizes the aniline core. |

| Molecular Formula | ||

| Molecular Weight | 268.36 g/mol | |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(N)C=C2 | For substructure searching.[1] |

Structural Logic Diagram

The following diagram deconstructs the molecule into its functional moieties to clarify the naming logic.

Synthetic Methodology

Direct reaction of p-phenylenediamine with 4-tert-butylbenzoyl chloride is prone to bis-acylation , yielding the insoluble diamide impurity. To ensure high purity (>98%) for biological or material applications, a mono-protection strategy is required.

Reagents & Precursors[2]

-

Starting Material A: p-Phenylenediamine (PPD) [CAS: 106-50-3]

-

Starting Material B: 4-tert-Butylbenzoyl chloride [CAS: 1710-98-1]

-

Protecting Group: Di-tert-butyl dicarbonate (

) -

Solvents: Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Protocol (The "Boc-Route")

Step 1: Mono-protection of PPD

-

Dissolve p-phenylenediamine (1.0 eq) in DCM at 0°C.

-

Add

(0.9 eq) dropwise over 1 hour. Note: Using a slight deficit of anhydride minimizes di-Boc formation. -

Wash with water to remove unreacted diamine. Recrystallize the mono-Boc-p-phenylenediamine intermediate.

Step 2: Amidation

-

Dissolve Mono-Boc-diamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM.

-

Cool to 0°C under Nitrogen atmosphere.

-

Add 4-tert-butylbenzoyl chloride (1.05 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitor by TLC (Hexane:EtOAc 1:1). The product (Intermediate 2) will be less polar than the amine.

Step 3: Deprotection (Boc Removal)

-

Dissolve Intermediate 2 in DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 1 hour.

-

Critical Workup: The product exists as a TFA salt. Neutralize carefully with saturated

to precipitate the free base. -

Filter the white solid and wash with cold water.

Reaction Workflow Diagram

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( -NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 9.85 | Singlet (s) | 1H | Amide -NH- (Deshielded) |

| 7.85 | Doublet (d) | 2H | Benzoyl Ar-H (Ortho to CO) |

| 7.52 | Doublet (d) | 2H | Benzoyl Ar-H (Meta to CO) |

| 7.35 | Doublet (d) | 2H | Aniline Ar-H (Ortho to NH-CO) |

| 6.55 | Doublet (d) | 2H | Aniline Ar-H (Ortho to |

| 4.90 | Broad Singlet | 2H | Free Amine |

| 1.32 | Singlet (s) | 9H | tert-Butyl |

Mass Spectrometry (ESI+)[3]

-

Expected [M+H]+: 269.16 m/z

-

Fragmentation Pattern: Loss of tert-butyl group or cleavage at the amide bond often yields characteristic fragments at m/z 161 (4-tert-butylbenzoyl cation).

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it serves as a Type II Kinase Inhibitor Scaffold .

-

Hinge Binding: The free aniline amine (

) can form hydrogen bonds with the kinase hinge region or serve as an attachment point for heterocycles (e.g., pyrimidines/quinolines). -

DFG-Out Pocket: The hydrophobic tert-butyl group is designed to occupy the allosteric hydrophobic pocket adjacent to the ATP binding site, stabilizing the inactive "DFG-out" conformation.

-

Linker: The amide bond provides the necessary geometry to span the gatekeeper residue.

This scaffold is structurally homologous to fragments found in Sorafenib and Regorafenib , where the central urea is replaced here by an amide, altering the hydrogen bond donor/acceptor profile but maintaining the vector [1, 2].

References

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844.

-

Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364.

-

PubChem Compound Summary. (2025). 4-tert-Butylaniline (Precursor data).[2] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025). 4-Amino-N-(4-aminophenyl)benzamide (Structural Analog). Merck KGaA.

Sources

Precision Analytics of C17H20N2O Benzamide Derivatives: Structural Characterization and Pharmacophore Mapping

Executive Summary: The C17H20N2O Chemical Space[1]

The molecular formula C17H20N2O represents a specific chemical space with a molecular weight of 268.36 g/mol .[1] Within medicinal chemistry, this formula is frequently occupied by benzamide derivatives —a scaffold privileged in neuropsychiatry (e.g., dopamine

This guide provides a rigorous technical breakdown of the C17H20N2O benzamide class, moving beyond basic stoichiometry to cover structural isomerism, validated synthetic protocols, and self-verifying analytical workflows.

Core Physicochemical Data

| Property | Value | Precision Note |

| Molecular Formula | Hill System Order | |

| Molecular Weight | 268.36 g/mol | Average mass based on standard abundance |

| Monoisotopic Mass | 268.15756 Da | Critical for HRMS calibration ( |

| Chemical Class | Benzamide / Amino-amide | Privileged scaffold in GPCR ligand design |

| Common Isomers | N-[2-(dimethylamino)-1-phenylethyl]benzamideN-(4-(diethylamino)phenyl)benzamide | Structural diversity affects pharmacokinetics |

Structural Isomerism & Pharmacophore Logic[2]

The formula C17H20N2O allows for significant structural diversity. In drug development, distinguishing between regioisomers is critical as it dictates receptor binding affinity.

Comparative Isomer Table

The following table contrasts two distinct pharmacophores sharing the exact C17H20N2O mass.

| Feature | Isomer A: CNS Active Scaffold | Isomer B: Aniline Derivative |

| IUPAC Name | N-[2-(dimethylamino)-1-phenylethyl]benzamide | N-(4-(diethylamino)phenyl)benzamide |

| Structural Logic | Benzamide core + Branched alkyl linker + Tertiary amine | Benzamide core + Phenyl linker + Diethyl amine |

| Key Moiety | Chiral center at ethyl linker | Bi-aryl system (rigid) |

| Predicted LogP | ~2.8 (Moderate lipophilicity) | ~3.5 (Higher lipophilicity) |

| Target Class | Sigma receptors / Opioid potentiation | Kinase inhibition / Local anesthetic analogs |

Validated Synthetic Protocol

This section details the synthesis of Isomer A (N-[2-(dimethylamino)-1-phenylethyl]benzamide) via a nucleophilic acyl substitution.[1][2] This pathway is chosen for its high yield and minimal byproduct formation.[1]

Reaction Mechanism & Workflow

The synthesis relies on the activation of benzoic acid or the use of benzoyl chloride interacting with a diamine backbone.[1]

Figure 1: Step-wise synthetic workflow for benzamide formation via acid chloride activation.

Step-by-Step Methodology

Reagents: Benzoic acid (1.0 eq), Oxalyl chloride (1.2 eq), DMF (cat.), DCM (anhydrous), Triethylamine (TEA, 2.5 eq), Amine substrate.

-

Activation (In-situ): Dissolve benzoic acid in anhydrous DCM under

atmosphere. Cool to 0°C. Add oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir for 2 hours until gas evolution (-

Why: Oxalyl chloride generates the reactive acid chloride species without difficult purification steps.[1]

-

-

Coupling: Dissolve the amine substrate (1-phenyl-N,N-dimethylethane-1,2-diamine) and TEA in DCM. Add the acid chloride solution slowly at 0°C.

-

Causality: TEA acts as a proton scavenger (HCl sponge) to drive the equilibrium forward and prevent protonation of the nucleophilic amine.

-

-

Monitoring (Self-Validating Step): Spot the reaction mixture on a TLC plate (Mobile phase: 5% MeOH in DCM). The disappearance of the starting amine spot (

) and appearance of a UV-active amide spot ( -

Workup: Wash organic layer with sat.[1]

(removes unreacted acid) and brine. Dry over

Analytical Characterization (The "Fingerprint")

To ensure scientific integrity, the synthesized C17H20N2O compound must be validated using orthogonal analytical techniques.

Mass Spectrometry (ESI-MS)

Expected

Fragmentation Logic:

Benzamides undergo a characteristic

-

Parent Ion: 269.17[1]

-

Primary Fragment:

105.03 (Benzoyl cation, -

Secondary Fragment: Loss of the dimethylamine group or cleavage at the ethyl linker.[1]

Figure 2: ESI-MS fragmentation pathway characteristic of benzamide derivatives.

Nuclear Magnetic Resonance ( -NMR)

For N-[2-(dimethylamino)-1-phenylethyl]benzamide in

- 7.8 - 7.3 ppm (Multiplet, 10H): Aromatic protons (Benzoyl + Phenyl rings).[2]

-

6.8 ppm (Broad singlet, 1H): Amide -NH (Exchangeable with

- 5.2 ppm (Triplet/Multiplet, 1H): Benzylic -CH- adjacent to the amide N.[2]

- 2.4 - 2.6 ppm (Multiplet, 2H): Ethyl linker protons.[1][2]

-

2.2 ppm (Singlet, 6H): Dimethylamino group (

Biological Relevance & Safety

Pharmacological Potential

Benzamide derivatives fitting the C17H20N2O formula are often investigated as:

-

Dopamine

/ -

Sigma Receptor Ligands: The presence of a basic tertiary amine (dimethylamino) separated from an aromatic ring by an alkyl chain is a classic Sigma-1 receptor binding motif [2].[1]

Safety Considerations

-

Handling: Benzamide derivatives can be skin irritants.[1]

-

Toxicity: While many are therapeutic, structurally similar ureas (e.g., Ethyl Centralite) are used in explosives stabilization and have different tox profiles. Always verify the specific CAS number before biological testing.[1]

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.[1]

-

PubChem. (2025).[1] Compound Summary: N-(2-aminoethyl)-N-(4-ethylphenyl)benzamide (C17H20N2O).[2][3] National Center for Biotechnology Information.[1]

-

NIST. (2025). Mass Spectrum of Benzamide Derivatives. NIST Chemistry WebBook, SRD 69.[1]

-

Benmebarek, S., et al. (2019). Mechanism of Synthesis of Benzamide Derivatives. ResearchGate.

Sources

Technical Guide: Solubility Profile and Handling of N-(4-aminophenyl)-4-tert-butylbenzamide

[1]

Executive Summary & Compound Architecture

N-(4-aminophenyl)-4-tert-butylbenzamide is an asymmetric benzanilide derivative characterized by a "push-pull" electronic structure.[1] It features a lipophilic 4-tert-butylbenzoyl moiety coupled to a polar, electron-rich 4-aminoaniline (p-phenylenediamine) unit.[1]

-

Chemical Structure:

-

Molecular Weight: ~268.36 g/mol [1]

-

Physicochemical Profile:

This dual nature dictates its solubility: it resists dissolution in water but responds well to polar organic solvents that can disrupt its intermolecular hydrogen bonding network.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the primary solvent of choice for preparing high-concentration stock solutions of N-(4-aminophenyl)-4-tert-butylbenzamide.[1]

Mechanistic Insight

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Dipole-Dipole Interaction: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, interacting effectively with the amide proton (-NH) and the primary amine protons (-NH

) of the solute.[1] -

Lattice Disruption: DMSO is highly effective at intercalating into the

-

Experimental Protocol: Stock Solution Preparation (50 mM)

Objective: Create a stable stock solution for biological assays or synthetic coupling.

-

Weighing: Weigh 13.4 mg of N-(4-aminophenyl)-4-tert-butylbenzamide into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

99.9%). -

Dissolution: Vortex vigorously for 30-60 seconds.

-

Observation: The powder should dissolve rapidly to form a clear, colorless to pale yellow solution.

-

Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid repeated freeze-thaw cycles. Store at -20°C. DMSO is hygroscopic; keep tightly sealed to prevent water absorption, which can cause precipitation.[1]

Solubility in Methanol (MeOH)

Methanol serves as a secondary solvent , useful for working solutions, crystallization, or reactions requiring a protic environment, but it has lower solubilizing power than DMSO for this specific scaffold.[1]

Mechanistic Insight

Methanol is a polar protic solvent.[1]

-

Hydrogen Bonding: It acts as both a donor and acceptor.[1] It solvates the primary amine (-NH

) and the carbonyl oxygen well.[1] -

Limitation: The bulky hydrophobic tert-butyl group is less effectively solvated by the small, polar methanol molecules compared to DMSO.[1] Consequently, the saturation limit in MeOH is significantly lower than in DMSO.

Experimental Protocol: Solubility & Crystallization

Objective: Dissolve for processing or purify via recrystallization.

-

Saturation Test: Add 5 mg of compound to 1.0 mL of Methanol.

-

Agitation: Vortex. If the solid persists, heat the solution gently to 50°C (below boiling point of 64.7°C).

-

Result: The compound should dissolve upon warming.[1]

-

-

Recrystallization (Purification):

Comparative Solubility Data

| Parameter | DMSO | Methanol | Water |

| Solubility Classification | High | Moderate | Insoluble |

| Estimated Saturation (RT) | > 50 mg/mL | 5 - 15 mg/mL | < 0.1 mg/mL |

| Primary Interaction | Dipole-Dipole & | Hydrogen Bonding Network | Hydrophobic Repulsion |

| Primary Use Case | Stock Solutions, Bio-assays | Crystallization, TLC, LC-MS Mobile Phase | Precipitation (Anti-solvent) |

Visualizing the Solvation Mechanism

The following diagram illustrates the molecular interactions driving solubility in the respective solvents.

Caption: Schematic of solvation interactions. DMSO disrupts lattice energy via dipole interactions, while Methanol relies on H-bonding.[1]

Validated Workflow: Solubility Determination

If precise quantitative solubility (mg/mL) is required for a specific batch (as purity affects solubility), follow this self-validating gravimetric protocol.

Caption: Step-by-step workflow for determining exact saturation limits.

Protocol Steps:

-

Preparation: Add excess solid (~20 mg) to 0.5 mL of solvent.

-

Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the suspension through a 0.22

m PTFE syringe filter (nylon filters may bind the benzamide). -

Quantification:

-

Method A (Accurate): Dilute the filtrate 1:100 in acetonitrile and analyze via HPLC-UV (254 nm). Calculate concentration using a calibration curve.

-

Method B (Rough): Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

-

References

-

Solubility of Benzanilide Derivatives

-

DMSO Solvation Mechanisms

-

General Benzamide Properties

A Tale of Two Isomers: A Technical Guide to N-(4-aminophenyl)-4-tert-butylbenzamide and 4-amino-N-tert-butylbenzamide for the Modern Researcher

Foreword: The Subtle Dance of Molecular Architecture

In the intricate world of drug discovery and materials science, the precise arrangement of atoms within a molecule—its very architecture—dictates its function, reactivity, and ultimate utility. Two molecules may share the same elemental composition, yet a subtle shift in the placement of a single functional group can cascade into a profound divergence in their physicochemical properties and biological activities. This guide delves into such a fascinating case study: the isomeric pair of N-(4-aminophenyl)-4-tert-butylbenzamide and 4-amino-N-tert-butylbenzamide.

While one of these isomers, 4-amino-N-tert-butylbenzamide, is a well-documented and commercially available chemical intermediate, its counterpart remains largely uncharted territory in readily accessible scientific literature. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the known isomer, synthesizing available data on its properties, synthesis, and applications. Secondly, and perhaps more critically for the pioneering researcher, it charts a course into the unknown, proposing a logical and scientifically grounded pathway for the synthesis and characterization of the lesser-known N-(4-aminophenyl)-4-tert-butylbenzamide. By juxtaposing the known with the predicted, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental foresight necessary to explore the potential of both molecules.

Chapter 1: Deconstructing the Isomers - A Structural Overview

At the heart of this guide lie two constitutional isomers with the shared molecular formula C₁₇H₂₀N₂O. The fundamental difference between them is the position of the amino (-NH₂) group relative to the benzamide core. This seemingly minor distinction has significant implications for their chemical behavior.

1.1. 4-amino-N-tert-butylbenzamide

This isomer features an amino group at the para-position of the benzoic acid-derived ring and a tert-butyl group attached to the nitrogen of the amide linkage. It is a well-characterized compound with the CAS Number 93483-71-7.[1][2][3][4][5] Its structure presents a primary aromatic amine and a secondary amide.

1.2. N-(4-aminophenyl)-4-tert-butylbenzamide

Conversely, in this isomer, the tert-butyl group is a substituent on the benzoic acid ring at the para-position, and the amino group is part of a p-aminophenyl (aniline) moiety attached to the amide nitrogen. This arrangement results in a primary aromatic amine and a secondary amide, but with a different electronic and steric environment compared to its counterpart. To date, a specific CAS number for this compound is not readily found in major chemical databases, underscoring its novelty or lack of extensive characterization.

Diagram 1: Chemical Structures of the Isomeric Pair

Caption: Chemical structures of the two benzamide isomers.

Chapter 2: The Well-Characterized Isomer - 4-amino-N-tert-butylbenzamide

This section provides a detailed overview of the readily available isomer, 4-amino-N-tert-butylbenzamide.

2.1. Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-N-tert-butylbenzamide is presented in the table below.

| Property | Value |

| CAS Number | 93483-71-7[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₆N₂O[1][2] |

| Molecular Weight | 192.26 g/mol [1][2] |

| Appearance | Typically a white powder[1] |

| Solubility | Limited solubility in water, more soluble in organic solvents.[1] |

2.2. Synthesis Methodologies

The synthesis of 4-amino-N-tert-butylbenzamide is well-documented and can be achieved through several routes. The choice of method often depends on the availability of starting materials and desired scale.

Diagram 2: Synthetic Pathways to 4-amino-N-tert-butylbenzamide

Caption: Common synthetic routes to 4-amino-N-tert-butylbenzamide.

2.2.1. Experimental Protocol: Synthesis via Reduction of 4-Nitro-N-tert-butylbenzamide

This method is often favored for its clean conversion and high yields.

Materials:

-

4-Nitro-N-tert-butylbenzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., ammonium formate)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: In a reaction flask, dissolve 4-nitro-N-tert-butylbenzamide in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The flask is then sealed.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-N-tert-butylbenzamide.

2.3. Applications and Reactivity

4-amino-N-tert-butylbenzamide is primarily utilized as a versatile chemical intermediate in the synthesis of more complex molecules.[1][6] Its bifunctional nature, possessing both a reactive primary aromatic amine and a stable amide group, allows for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: It serves as a building block for the development of novel pharmaceutical compounds targeting a variety of diseases, including cancer and inflammatory disorders.[6]

-

Agrochemicals: The compound finds application in the synthesis of new pesticides and other agrochemicals.[6]

-

Materials Science: It can be incorporated into polymers and other materials to impart specific properties.[6]

The primary aromatic amine is readily diazotized and can undergo various coupling reactions. It can also be acylated, alkylated, or used in the formation of Schiff bases.

Chapter 3: Charting the Uncharted - N-(4-aminophenyl)-4-tert-butylbenzamide

As previously noted, there is a conspicuous absence of readily available data for N-(4-aminophenyl)-4-tert-butylbenzamide. This section, therefore, will be predictive, based on established principles of organic chemistry and drawing parallels with similar, well-understood reactions.

3.1. Proposed Synthesis

A logical and well-precedented route to N-(4-aminophenyl)-4-tert-butylbenzamide involves the amidation of 4-tert-butylbenzoyl chloride with p-nitroaniline, followed by the reduction of the nitro group. A general scheme for this type of transformation has been documented.[7]

Diagram 3: Proposed Synthetic Pathway to N-(4-aminophenyl)-4-tert-butylbenzamide

Caption: A plausible synthetic route to the lesser-known isomer.

3.1.1. Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-(4-nitrophenyl)-4-tert-butylbenzamide

Materials:

-

4-tert-Butylbenzoyl chloride

-

p-Nitroaniline

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

Reactant Setup: In a reaction flask, dissolve p-nitroaniline in anhydrous DCM and add a suitable base like pyridine or triethylamine.

-

Acyl Chloride Addition: Dissolve 4-tert-butylbenzoyl chloride in anhydrous DCM and add it dropwise to the stirred solution of p-nitroaniline at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and then brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: After filtration and removal of the solvent, the crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction to N-(4-aminophenyl)-4-tert-butylbenzamide

The procedure for the reduction of the nitro group would be analogous to that described in section 2.2.1., using N-(4-nitrophenyl)-4-tert-butylbenzamide as the starting material.

3.2. Predicted Properties and Reactivity

While experimental data is lacking, we can infer some properties based on the structure of N-(4-aminophenyl)-4-tert-butylbenzamide.

-

Basicity: The primary aromatic amine in this isomer is expected to have a pKa similar to that of aniline, as the electronic effect of the distant tert-butyl group on the other ring is minimal.

-

Reactivity: The primary aromatic amine will be the primary site of reactivity for electrophilic aromatic substitution on the aniline ring (directed ortho and para to the amino group, though the para position is blocked), diazotization, and acylation/alkylation at the nitrogen. The amide bond is expected to be relatively stable.

-

Solubility: Similar to its isomer, it is predicted to have low water solubility and better solubility in organic solvents.

Chapter 4: A Comparative Analysis - The Isomeric Divide

The key to understanding the potential divergence in applications between these two isomers lies in a direct comparison of their structural and electronic features.

| Feature | 4-amino-N-tert-butylbenzamide | N-(4-aminophenyl)-4-tert-butylbenzamide |

| Position of -NH₂ Group | On the benzoyl ring | On the N-phenyl ring |

| Position of t-Butyl Group | On the amide nitrogen | On the benzoyl ring |

| Steric Hindrance at Amide | High, due to the bulky t-butyl group on the nitrogen. | Lower, with a phenyl group on the nitrogen. |

| Electronic Effect on Amide | The t-butyl group is electron-donating by induction. | The phenyl group is electron-withdrawing by resonance. |

| Reactivity of -NH₂ Group | Influenced by the electron-withdrawing amide group in the para position. | More akin to aniline, less influenced by the distant benzoyl group. |

The steric hindrance around the amide bond in 4-amino-N-tert-butylbenzamide, conferred by the tert-butyl group, could influence its resistance to hydrolysis and its binding affinity in biological systems. In contrast, the N-phenyl group in the other isomer is less sterically demanding in the immediate vicinity of the amide nitrogen.

Electronically, the para-amino group in 4-amino-N-tert-butylbenzamide can donate electron density into the benzoyl ring, potentially affecting the reactivity of the carbonyl group. In N-(4-aminophenyl)-4-tert-butylbenzamide, the amino group's electronics are more isolated on the N-phenyl ring.

Conclusion: A Call to Exploration

This technical guide has illuminated the known landscape of 4-amino-N-tert-butylbenzamide and provided a predictive roadmap for the synthesis and understanding of its lesser-known isomer, N-(4-aminophenyl)-4-tert-butylbenzamide. The distinct placement of the amino and tert-butyl groups in these two molecules creates a compelling case for their differential exploration in medicinal chemistry, materials science, and synthetic methodology.

It is our hope that by providing a solid foundation for the known and a logical framework for the unknown, this guide will catalyze further research into this intriguing isomeric pair. The subtle art of molecular design holds immense power, and it is in the careful comparison of closely related structures that the next generation of innovative solutions may be discovered.

References

-

XINDAO. (n.d.). Wholesale 4-AMINO-N-(TERT-BUTYL)BENZAMIDE CAS:93483-71-7 Manufacturers and Suppliers. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-Butyl-4-aminobenzamide. Retrieved from [Link]

Sources

- 1. 4-amino-N-(tert-butyl)benzamide (93483-71-7) for sale [vulcanchem.com]

- 2. 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-AMINO-N-(TERT-BUTYL)BENZAMIDE | 93483-71-7 [chemicalbook.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. N-tert-Butyl-4-aminobenzamide | C11H16N2O | CID 4126408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Wholesale 4-AMINO-N-(TERT-BUTYL)BENZAMIDE CAS:93483-71-7 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 7. researchgate.net [researchgate.net]

Literature review of 4-tert-butylbenzamide derivatives in medicinal chemistry

An In-Depth Technical Guide to 4-tert-Butylbenzamide Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The 4-tert-butylbenzamide core has steadily emerged as one such scaffold. Its unique combination of a rigid aromatic ring, a hydrogen-bond-donating and -accepting amide linkage, and a sterically bulky, lipophilic tert-butyl group provides a versatile platform for the design of novel therapeutic agents. The tert-butyl group, in particular, is not merely a passive substituent; it can enhance metabolic stability, improve membrane permeability, and establish critical hydrophobic interactions within target protein binding pockets.[1] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 4-tert-butylbenzamide derivatives, offering researchers and drug development professionals a detailed understanding of this promising class of compounds.

Synthetic Strategies: Building the 4-tert-Butylbenzamide Core

The construction of 4-tert-butylbenzamide derivatives primarily relies on robust and well-established amide bond formation methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired functional group tolerance.

Amide Bond Formation from Carboxylic Acids and Amines

The most direct and common approach involves the coupling of a 4-tert-butylbenzoic acid derivative with a suitable amine. To facilitate this reaction, which is otherwise slow, a variety of coupling agents are employed to activate the carboxylic acid.

A widely used method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt).[2][3] This combination effectively converts the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the desired amide. The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.[3]

Experimental Protocol: General Synthesis of tert-Butyl (substituted benzamido)phenylcarbamate Derivatives [2][3]

-

Reaction Setup: To a stirred solution of the substituted benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Addition of Reagents: Sequentially add the amine (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture for 30 minutes at 0 °C, and then allow it to warm to room temperature. Continue stirring for an additional 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Synthesis from Acid Chlorides

An alternative and often more rapid method involves the use of a more reactive carboxylic acid derivative, such as 4-tert-butylbenzoyl chloride. This highly electrophilic species reacts readily with amines, often without the need for a coupling agent. The reaction is typically performed in an inert solvent like dichloromethane at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the hydrochloric acid byproduct.[4]

Other Synthetic Routes

Other synthetic strategies include the reduction of a 4-nitro-N-(tert-butyl)benzamide to the corresponding 4-amino derivative, which can then be further functionalized.[5][6] This approach is particularly useful for introducing an amino group at the para position, which serves as a versatile handle for subsequent modifications.[5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-tert-butylbenzamide derivatives, highlighting the key reaction steps and intermediates.

Caption: Generalized synthetic workflow for 4-tert-butylbenzamide derivatives.

Medicinal Chemistry Applications

The 4-tert-butylbenzamide scaffold has been successfully employed in the development of a diverse range of biologically active compounds. The following sections highlight some of the key therapeutic areas where these derivatives have shown significant promise.

Antiviral Activity

A notable application of 4-tert-butylbenzamide derivatives is in the development of novel antiviral agents, particularly against the influenza virus.[7][8] Researchers have identified a class of 4-tert-butylphenyl-substituted spirothiazolidinones as potent inhibitors of influenza A/H3N2 virus.[7]

These compounds are designed to target the viral hemagglutinin (HA) protein, a glycoprotein on the surface of the influenza virus that is essential for viral entry into host cells.[7] By inhibiting the HA-mediated fusion process, these derivatives effectively block the virus from establishing an infection.

One of the lead compounds, designated as 2c , which features methyl substitutions on the spiro ring, exhibited an EC₅₀ value of 1.3 µM against the influenza A/H3N2 virus, with a selectivity index of 30.[7] Molecular docking studies suggest that the tert-butyl group plays a crucial role in the antiviral activity by engaging in hydrophobic interactions within a binding pocket in the stem region of the HA protein.[8]

| Compound | Target | Virus Strain | EC₅₀ (µM) | Selectivity Index (SI) |

| 2c | Hemagglutinin | Influenza A/H3N2 | 1.3 | 30 |

Table 1: Anti-influenza activity of a representative 4-tert-butylbenzamide derivative.[7]

Mechanism of Action: Inhibition of Viral Fusion

The following diagram illustrates the proposed mechanism of action for the anti-influenza 4-tert-butylbenzamide derivatives.

Caption: Proposed mechanism of HA-mediated fusion inhibition.

Anti-inflammatory Activity

A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory properties.[2] The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, a standard assay for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Several of the synthesized compounds exhibited promising anti-inflammatory activity, with some showing efficacy comparable to the standard drug, indomethacin.[2] For instance, compounds 4a (4-fluoro derivative) and 4i (4-(1H-indol-2-yl)butanamido derivative) demonstrated significant inhibition of paw edema.[2]

| Compound | R-Group | % Inhibition of Edema (after 9h) |

| 4a | 4-Fluorophenyl | 54.13 |

| 4c | 4-tert-Butylphenyl | 45.21 |

| 4i | 4-(1H-indol-2-yl)butyl | 54.23 |

| Indomethacin | Standard Drug | 55.43 |

Table 2: In vivo anti-inflammatory activity of selected 4-tert-butylbenzamide derivatives.[2]

In silico docking studies were also performed to understand the potential mechanism of action, suggesting that these compounds may exert their anti-inflammatory effects by binding to the cyclooxygenase-2 (COX-2) enzyme.[2]

Anticancer Activity

The 4-tert-butylbenzamide scaffold has also been explored for its potential in cancer therapy. The compound N-(4-tert-butylphenylcarbamoyl)benzamide has been synthesized and shown to possess cytotoxic activity.[9] In one study, this compound exhibited an IC₅₀ value of 9.1 mM.[9]

Furthermore, the 4-amino-N-(tert-butyl)benzamide core is recognized as a valuable building block in the synthesis of more complex molecules for cancer research.[5][10] Derivatives of 4β-[(4''-benzamido)-amino]-4'-O-demethyl-epipodophyllotoxin have been designed to enhance DNA topoisomerase II inhibition and overcome drug resistance in tumor cells.[11] Many of these compounds showed superior inhibitory activity against both sensitive and drug-resistant cancer cell lines compared to the established anticancer drug etoposide.[11]

Experimental Protocol: MTT Assay for Cytotoxicity [12][13]

-

Cell Seeding: Seed cancer cells (e.g., HCT-8) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-tert-butylbenzamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Other Biological Activities

In addition to the activities mentioned above, 4-tert-butylbenzamide derivatives have been investigated for other therapeutic applications:

-

TRPV1 Antagonists: N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide derivatives have been studied as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation.[14][15]

-

Antimicrobial Agents: The 4-amino-N-(tert-butyl)benzamide scaffold is considered a promising starting point for the development of new antimicrobial drugs.[5]

Structure-Activity Relationship (SAR) Analysis

The analysis of structure-activity relationships (SAR) provides valuable insights into how modifications to the 4-tert-butylbenzamide scaffold influence its biological activity.

-

The Role of the tert-Butyl Group: The tert-butyl group at the 4-position of the benzamide ring is often crucial for activity. In the case of anti-influenza derivatives, it is believed to enhance hydrophobic interactions within the binding pocket of hemagglutinin.[8]

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly impacts the biological profile. For instance, in the anti-inflammatory series, aromatic and heteroaromatic substituents with hydrogen bonding capabilities were found to be favorable for activity.[2]

-

Aromatic Ring Substitutions: Modifications to the benzamide ring can also modulate activity. In the series of TRPV1 antagonists, the introduction of a fluorine atom at the 3-position of the 2-(4-methylsulfonylaminophenyl)propanamide moiety resulted in a significant enhancement of both binding affinity and antagonist potency.[14]

The following diagram summarizes the key SAR findings for 4-tert-butylbenzamide derivatives.

Caption: Summary of key structure-activity relationships.

Conclusion and Future Perspectives

The 4-tert-butylbenzamide scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The synthetic accessibility of this scaffold, coupled with the clear structure-activity relationships that are beginning to emerge, makes it an attractive area for further investigation.

Future research in this field should focus on:

-

Expansion of Chemical Diversity: The synthesis of new libraries of 4-tert-butylbenzamide derivatives with a wider range of substituents will be crucial for exploring new biological targets and improving the potency and selectivity of existing lead compounds.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for their rational optimization and clinical development.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be necessary to identify derivatives with favorable drug-like properties for in vivo evaluation.

References

-

Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. PubMed. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

-

Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. PMC. [Link]

-

N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. [Link]

-

Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]

-

N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. [Link]

-

Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. PubMed. [Link]

-

Cytotoxic Activity Curve of N-(4-tert-butylphenylcarbamoyl)benzamide Compound. ResearchGate. [Link]

-

4-tert-Butylbenzamide. ChemBK. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

tert-BUTYL ISOCYANIDE. Organic Syntheses Procedure. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)benzamide. EPA. [Link]

-

Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. [Link]

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[8]arene with Hydroxyl and Amine Groups. MDPI. [Link]

- Process for the preparation of 4-tert-butylbenzaldehyde.

-

A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

-

4-amino-n-(tert-butyl)benzamide cas:93483-71-7. LookChem. [Link]

-

ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. ResearchGate. [Link]

-

Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4' '-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives. PubMed. [Link]

-

Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. [Link]

-

4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. ResearchGate. [Link]

-

Intramolecular interactions in antiviral derivatives of 4,6-di-tert-butyl-2-aminophenol. SpringerLink. [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]

- Sulfamoylbenzamide derivatives as antiviral agents against hbv infection.

-

N-butyl-4-tert-butylbenzamide (C15H23NO). PubChemLite. [Link]

-

EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. ResearchGate. [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-amino-N-(tert-butyl)benzamide (93483-71-7) for sale [vulcanchem.com]

- 6. 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Wholesale 4-AMINO-N-(TERT-BUTYL)BENZAMIDE CAS:93483-71-7 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 11. Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4' '-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of N-(4-aminophenyl)-4-(tert-butyl)benzamide

Strategic Analysis & Mechanistic Insight

The Chemo-Selectivity Challenge

The coupling of p-phenylenediamine (PPD) with 4-tert-butylbenzoic acid (4-TBBA) presents a classic competition between mono-acylation and bis-acylation.

-

The Goal: Synthesis of the mono-amide (N-(4-aminophenyl)-4-(tert-butyl)benzamide), often used as a scaffold for liquid crystals or drug intermediates.

-

The Mechanism: PPD contains two equivalent nucleophilic amine groups. However, it exhibits a "self-regulating" electronic effect. Once the first amine is acylated to form an amide, the electron-withdrawing nature of the carbonyl group decreases the electron density of the aromatic ring. This reduces the nucleophilicity of the remaining distal amine, making it less reactive than the starting material.

-

Operational Implication: Unlike aliphatic diamines, where statistical mixtures are common, PPD favors mono-acylation if stoichiometry is strictly controlled (1:1) and the electrophile is added slowly.

Handling & Safety (Critical)

PPD is a contact sensitizer and potential carcinogen. It oxidizes rapidly in air to form "Bandrowski’s base" (a dark trimer), which impurities can catalyze side reactions.

-

Requirement: All reactions must be performed under an inert atmosphere (

or Ar). -

Pre-treatment: If PPD is black/purple, it must be recrystallized from ethanol or sublimed before use.

Reagent Specifications

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] (Method A) | Equiv. (Method B) | Role |

| 4-tert-butylbenzoic acid | 178.23 | 1.0 | 1.0 | Electrophile Source |

| p-Phenylenediamine (PPD) | 108.14 | 1.2 - 1.5 | 2.0 | Nucleophile |

| HATU | 380.23 | 1.1 | N/A | Coupling Agent |

| DIPEA (Hünig's Base) | 129.24 | 2.0 | 2.5 | Base |

| Thionyl Chloride ( | 118.97 | N/A | 1.5 | Chlorinating Agent |

| DMF (Anhydrous) | - | Solvent | Solvent | Reaction Medium |

Method A: High-Fidelity HATU Coupling

Recommended for: Drug discovery, small-scale (mg to g), and high-purity requirements.

Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/NHS because the resulting OAt-active ester is highly reactive yet stable enough to minimize racemization (not an issue here) and side reactions. It drives the reaction to completion quickly, reducing the window for PPD oxidation.

Protocol

-

Activation Phase:

-

In a flame-dried round-bottom flask under

, dissolve 4-TBBA (1.0 equiv) in anhydrous DMF (0.2 M concentration). -

Add DIPEA (2.0 equiv) and stir for 5 minutes.

-

Add HATU (1.1 equiv) in one portion. The solution will turn yellow/orange. Stir for 15–30 minutes at Room Temperature (RT) to generate the activated ester.

-

-

Coupling Phase:

-

In a separate vessel, dissolve PPD (1.2 to 1.5 equiv) in anhydrous DMF. Note: Excess PPD helps prevent bis-coupling.

-

Crucial Step: Add the Activated Acid Solution dropwise to the PPD Solution over 30 minutes. This ensures the concentration of electrophile is always low relative to the amine, favoring mono-substitution.

-

Stir at RT for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

-

Workup (Acid-Base Extraction):

-

Dilute reaction with EtOAc. Wash with saturated

(removes unreacted acid/HOBt/HATU byproducts). -

Wash with water (x3) to remove DMF.

-

Purification Trick: Extract the organic layer with 1M HCl. The product (containing a free amine) and unreacted PPD will move to the aqueous phase; bis-amide (neutral) remains in organic.

-

Basify the aqueous phase with NaOH to pH 10 and extract back into EtOAc.

-

Dry over

and concentrate.

-

Method B: Acid Chloride Scale-Up Route

Recommended for: Large scale (>10g), cost-sensitivity, or materials science applications.

Rationale

Converting the acid to an acid chloride (

Protocol

-

Acid Chloride Generation:

-

Suspend 4-TBBA (1.0 equiv) in dry DCM or Toluene.

-

Add Thionyl Chloride (

, 1.5 equiv) and a catalytic drop of DMF. -

Reflux for 2–3 hours until gas evolution (

) ceases and the solution is clear. -

Concentrate in vacuo to remove excess

. Re-dissolve the resulting oil/solid in dry THF or DCM.

-

-

Coupling:

-

Dissolve PPD (2.0 equiv) and Triethylamine or DIPEA (1.5 equiv) in dry THF/DCM under

. Cool to 0°C.[4] -

Add the Acid Chloride solution dropwise to the PPD solution.

-

Allow to warm to RT and stir for 2 hours.

-

-

Workup:

-

Filter off the precipitated amine hydrochloride salts.

-

Concentrate filtrate. Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc gradient).

-

Visualization of Workflows

Reaction Logic & Selectivity

This diagram illustrates the decision matrix and chemical pathway.

Figure 1: Reaction pathway highlighting the critical "Slow Addition" step to favor the Mono-Amide product.

HATU Mechanism of Action

Understanding why HATU works helps in troubleshooting yield issues.

Figure 2: The HATU activation cycle. The rearrangement to the OAt-ester is the key step providing high reactivity.

Analytical Quality Control (QC)

-

TLC: Silica gel, 50% EtOAc in Hexanes.

-

Rf values (approx): Bis-amide (0.8) > Mono-amide (0.4) > PPD (0.1).

-

Stain: UV (254 nm) and Ninhydrin (stains free amine of mono-product red/purple).

-

-

1H NMR (DMSO-d6):

-

Look for the tert-butyl singlet (~1.3 ppm, 9H).

-

Look for the amide -NH singlet (~9.8-10.0 ppm).

-

Critical: Verify the integration of the aromatic region. The PPD ring protons in the mono-amide will appear as two distinct doublets (AA'BB' system) shifted relative to the benzamide ring.

-

Confirm the presence of the free amine (

) broad singlet (~4.8-5.0 ppm, 2H).

-

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

PubChem. (2024). p-Phenylenediamine Safety Data Sheet. National Library of Medicine.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398.

-

Org. Synth. (2004).[7] General procedures for amide coupling using acid chlorides. Organic Syntheses.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. peptide.com [peptide.com]

- 5. growingscience.com [growingscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Preparation of polyamides using unsymmetrical diamine monomers

Executive Summary

This guide details the synthesis of high-performance polyamides derived from unsymmetrical diamine monomers, specifically focusing on Isophorone Diamine (IPDA) and 2-methyl-1,5-pentanediamine (MPMD) . Unlike symmetrical monomers (e.g., hexamethylenediamine) that form highly crystalline, insoluble "brick dust" polymers, unsymmetrical diamines introduce entropy and steric disorder. This disruption yields amorphous, optically transparent, and organo-soluble polymers critical for advanced drug delivery matrices, gas separation membranes, and optical films.

Key Technical Challenge: The primary challenge in using unsymmetrical diamines is Differential Amine Reactivity . The steric environment of the two amine groups differs, leading to kinetic bias, potential blockiness, or premature chain termination if stoichiometry is not rigorously controlled.

Mechanistic Insight: The Kinetic Bias

In unsymmetrical diamines like IPDA, the two amine groups exhibit distinct nucleophilicity.

-

Amine A (Aliphatic/Primary): Located on the methylene bridge (–CH₂–NH₂). Unhindered, highly reactive.

-

Amine B (Cycloaliphatic/Secondary): Attached directly to the cyclohexane ring. Sterically hindered by adjacent methyl groups, lower reactivity.

If the reaction is diffusion-controlled (e.g., interfacial polymerization), Amine A reacts rapidly, depleting the acid chloride before Amine B can engage, resulting in low molecular weight oligomers. To achieve high molecular weight (High-MW), reaction conditions must shift from kinetic control to thermodynamic control.

Diagram 1: Differential Reactivity & Steric Hindrance in IPDA

Figure 1: Kinetic disparity in IPDA. Successful polymerization requires forcing the 'Slow Reaction' via thermal energy (Solution Polymerization) rather than relying on diffusion (Interfacial).

Protocol A: The Gold Standard (Yamazaki-Higashi Method)

Method: Direct Polycondensation via Phosphorylation.[1] Applicability: Best for aromatic/semi-aromatic polyamides requiring high MW. Rationale: This method uses Triphenyl Phosphite (TPP) and Pyridine to activate the carboxylic acid in situ. The elevated temperature (~100°C) overcomes the activation energy barrier of the sterically hindered amine group in IPDA.

Reagents & Materials

-

Monomer 1 (Diamine): Isophorone Diamine (IPDA) or 2-methyl-1,5-pentanediamine. Must be distilled over CaH₂ prior to use.

-

Monomer 2 (Diacid): Isophthalic Acid (IPA) or Terephthalic Acid (TPA).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) + Pyridine (Py).[3] NMP must be anhydrous (<50 ppm water).

-

Salt: Calcium Chloride (CaCl₂) or Lithium Chloride (LiCl).[2] Crucial for keeping the growing polymer chain in solution.

Step-by-Step Workflow

-

System Prep: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

-

Solvent Charge: Add NMP (40 mL) and CaCl₂ (1.5 g). Stir at 100°C for 30 mins until the salt is fully dissolved. Why? Salt complexes with amide groups, preventing hydrogen-bond induced precipitation.

-

Monomer Addition:

-

The "Soak" Phase: Stir at 80°C for 30 minutes. This allows the formation of the N-phosphonium salt intermediate (active ester).

-

Polymerization: Ramp temperature to 115°C and hold for 3 hours. The solution should become viscous.

-

Note: If the solution becomes cloudy, add more LiCl/NMP immediately. Precipitation stops chain growth.

-

-

Termination & Isolation:

-

Pour the hot viscous solution into 500 mL of vigorously stirred Methanol (or 50:50 Methanol/Water).

-

The polymer will precipitate as white fibers or powder.

-

-

Purification: Wash with hot methanol (Soxhlet extraction recommended for 12h) to remove residual phenol and phosphorous byproducts. Dry in a vacuum oven at 80°C.

Diagram 2: Yamazaki-Higashi Workflow

Figure 2: The Yamazaki-Higashi phosphorylation protocol ensures high molecular weight by maintaining solubility and providing thermal energy to activate hindered amines.

Protocol B: Interfacial Polymerization (Rapid Screening)

Method: Schotten-Baumann Reaction. Applicability: Quick screening of film properties; lower MW expected. Warning: Due to the reactivity difference, this method often yields lower MW polymers with IPDA compared to solution polymerization.

-

Aqueous Phase: Dissolve IPDA (10 mmol) and NaOH (20 mmol) in distilled water (50 mL). Add a surfactant (e.g., Sodium Lauryl Sulfate, 0.1% w/v) to improve emulsion stability.

-

Organic Phase: Dissolve Sebacoyl Chloride (10 mmol) in Dichloromethane (DCM) or Chloroform (50 mL).

-

Reaction:

-

Place the aqueous phase in a high-shear blender.

-

While stirring rapidly, add the organic phase at once.

-

Stir for 5 minutes. (Note: A "nylon rope" cannot usually be pulled continuously with IPDA due to slow kinetics of the secondary amine; a precipitate forms instead).

-

-

Workup: Filter the solid, wash with water/acetone, and dry.

Comparative Data: Symmetrical vs. Unsymmetrical

The introduction of asymmetry drastically alters the physical properties, making these polyamides suitable for solution processing (e.g., spin coating).

| Property | Nylon 6,6 (Symmetrical) | PA-IPDA-I (Unsymmetrical) | Significance |

| Monomers | HMDA + Adipic Acid | IPDA + Isophthalic Acid | |

| Morphology | Highly Crystalline | Amorphous | IPDA disrupts packing. |

| Tg (Glass Transition) | ~50°C | 210°C - 260°C | High thermal stability without melting. |

| Tm (Melting Point) | 265°C | None (Decomposes >400°C) | Broad processing window. |

| Solubility | Formic Acid, m-Cresol | NMP, DMAc, DMSO, THF | Soluble in safer solvents for drug dev. |

| Transparency | Opaque (White) | >88% Transmittance | Optical clarity for analysis/imaging. |

Troubleshooting & Expert Tips

-

The "Oiling Out" Problem:

-

Symptom:[5][6][7][8][9][10][11] During solution polymerization, the reaction mixture separates into two phases.

-

Cause: The polymer is precipitating as it forms (MW increases).

-

Fix: Increase the concentration of LiCl (up to 4-5 wt%). The lithium ion acts as a "chaotropic agent," breaking inter-chain hydrogen bonds and keeping the polymer solvated.

-

-

Low Molecular Weight (Brittle Films):

-

Cause: Moisture in the NMP. The acid chloride or TPP intermediate hydrolyzes faster than it reacts with the hindered amine.

-

Fix: Distill NMP over P₂O₅ or store over 4Å molecular sieves for 48 hours. Ensure the reaction is under a positive pressure of Nitrogen.

-

-

Color Issues (Yellowing):

-

Cause: Oxidation of the amine or pyridine at high temps.

-

Fix: Ensure rigorous N₂ purging. Add a radical scavenger (e.g., BHT) in trace amounts if optical purity is paramount.

-

References

-

Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines.[6] XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts.[2][6] Journal of Polymer Science: Polymer Chemistry Edition.[6][12]

-

MDPI - Polymers. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups.[5][8]

-

CymitQuimica. Technical Data Sheet: Isophorone Diamine (IPDA) Reactivity and Properties.

-

ResearchGate. (2012).[1] Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method.

-

National Institutes of Health (NIH). Synthesis, characterization and properties of novel polyamides derived from unsymmetrical monomers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. mychem.ir [mychem.ir]

- 5. researchgate.net [researchgate.net]

- 6. | PDF or Rental [articles.researchsolutions.com]

- 7. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Selective Mono-acylation of p-Phenylenediamine

Welcome to the technical support center for the selective mono-acylation of p-phenylenediamine (PPD). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The selective acylation of one amino group on the symmetrical PPD molecule is a common challenge, primarily due to the competing di-acylation reaction. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction for high yield and selectivity.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each answer explains the underlying chemical principles to help you diagnose the issue and implement a robust solution.

Q1: Why is my primary product the di-acylated species, even when using a 1:1 stoichiometry of PPD to the acylating agent?

A: This is the most common challenge in PPD acylation. The formation of a significant amount of the di-acylated product despite a 1:1 molar ratio stems from the relative reactivity of the species in the reaction mixture.

-

Causality: The first acylation event produces N-acyl-p-phenylenediamine (the mono-acylated product). While the newly formed amide group is electron-withdrawing and deactivates the aromatic ring, the remaining free amino group is still a potent nucleophile. In many cases, the mono-acylated product can be sufficiently reactive to compete with the remaining starting PPD for the acylating agent, leading to the formation of the di-acylated byproduct.[1] The reaction rate of the second acylation can be significant, especially if the reaction conditions are not carefully controlled.

-

Solutions & Rationale:

-

Slow Addition & Low Temperature: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to a solution of PPD at a reduced temperature (e.g., 0-5 °C).[1] This keeps the instantaneous concentration of the acylating agent low, favoring the reaction with the more nucleophilic PPD over the less reactive mono-acylated intermediate.

-

Use a Less Reactive Acylating Agent: Highly reactive agents like acyl chlorides aggressively acylate both amino groups. Consider using a less reactive agent like an acid anhydride or an N-acylbenzotriazole.[2][3] These reagents exhibit greater selectivity, allowing for more controlled acylation. Phenyl esters have also been shown to be effective for mono-acylation in the presence of water.[2]

-

Solvent Choice: The choice of solvent can influence the relative reactivity. Protic solvents can solvate the amino groups, modulating their nucleophilicity. Some greener approaches have found success using water or brine solutions, which can facilitate easy workup and high yields.[4][5][6]

-

Q2: My reaction is very slow or stalls, leaving a large amount of unreacted p-phenylenediamine. What's going wrong?

A: Reaction stalling typically points to issues with reagent quality, insufficient activation, or unfavorable reaction conditions.

-

Causality & Solutions:

-

Reagent Purity: p-Phenylenediamine is susceptible to air oxidation, which can result in dark-colored, impure starting material containing less active amine.[7][8] Use freshly purified PPD (e.g., by sublimation or recrystallization) for best results. Similarly, ensure your acylating agent has not hydrolyzed from exposure to atmospheric moisture.

-

Inadequate Base: When using acyl halides like acetyl chloride, HCl is generated as a byproduct. This acid will protonate the free amino groups of PPD, rendering them non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, must be added to scavenge the acid.[1][4] For reactions with anhydrides, a base is still beneficial to activate the amine and neutralize the carboxylic acid byproduct.

-

Solvent and Solubility: Ensure both PPD and the acylating agent are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a slow, heterogeneous reaction. If solubility is an issue, consider a different solvent system. Dichloromethane and tetrahydrofuran are common choices for these reactions.[1]

-

Q3: The final product is dark brown or black, indicating significant impurity. How can I prevent this?

A: p-Phenylenediamine and its derivatives are highly prone to oxidation, forming colored polymeric impurities, often known as Bandrowski's Base, especially when exposed to air.[8][9]

-

Causality & Solutions:

-

Inert Atmosphere: The most effective way to prevent oxidation is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves degassing your solvent and using appropriate glassware and techniques to exclude oxygen.

-

Controlled Temperature: High reaction temperatures can accelerate the rate of oxidation. Maintain the recommended temperature throughout the reaction and workup.

-

Prompt Workup: Do not let the reaction mixture sit exposed to air for extended periods after completion. Proceed with quenching, extraction, and purification steps promptly.

-

Antioxidants (Use with Caution): In some industrial processes, small amounts of antioxidants may be used. However, for laboratory synthesis, this can complicate purification. Adhering to an inert atmosphere is the preferred method.

-

Frequently Asked Questions (FAQs)

This section covers broader concepts and strategic choices for designing your mono-acylation experiment.

Q1: What is the most reliable overall strategy to maximize mono-acylation selectivity?

A: A combination of controlled stoichiometry and deactivation of the second amino group is the most robust strategy. After the first acylation, the product amine is less nucleophilic than the starting diamine. The key is to exploit this reactivity difference.

-

Kinetic Control: This is the most common approach. It relies on the principle that PPD will react faster than the mono-acylated product.

-

Slow addition of the acylating agent at low temperature is crucial.

-

Using slightly less than one equivalent of the acylating agent (e.g., 0.95 eq) can help ensure it is consumed before significant di-acylation occurs, though this will leave some unreacted PPD.

-

-

Protecting Groups: While adding steps, using a protecting group strategy offers the highest degree of control.[10] One amine is protected with a group like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), the other is acylated, and then the protecting group is removed. This is often necessary for complex, multi-step syntheses where absolute selectivity is required.[11][12]

Q2: How does my choice of acylating agent impact the reaction?

A: The reactivity of the acylating agent is a critical parameter for selectivity.

| Acylating Agent | Relative Reactivity | Selectivity for Mono-acylation | Typical Conditions |

| Acyl Chlorides (e.g., Acetyl Chloride) | Very High | Lower | Requires a base (e.g., triethylamine), low temperatures (0 °C), and slow addition to control reactivity.[4] |

| Acid Anhydrides (e.g., Acetic Anhydride) | High | Moderate to Good | Often used with or without a base. Slower reaction than acyl chlorides allows for better kinetic control.[6][13] |

| N-Acylbenzotriazoles | Moderate | Good to Excellent | These are effective acylating agents that offer high yields and simple workup conditions.[2][3] |

| Phenyl Esters | Moderate | Good | Can be used for selective mono-acylation, even in the presence of water.[2] |

Q3: Are there any "green" or more environmentally friendly methods for this reaction?

A: Yes, green chemistry approaches are gaining traction. These methods aim to reduce the use of hazardous organic solvents and reagents.

-

Aqueous Medium: Several procedures report the successful and selective acylation of amines in water or brine, often using a weak base like sodium bicarbonate or sodium acetate.[4][6] These methods offer the advantages of being environmentally benign, low-cost, and often involve a simpler workup where the product precipitates from the aqueous solution.[5][14]

-

Solvent-Free Conditions: Some protocols have been developed for the acylation of amines and other functional groups by simply heating the substrates with an acid anhydride without any solvent or catalyst.[13] This minimizes waste and simplifies purification.

-

Enzymatic Acylation: Biocatalysis offers a highly selective alternative. Enzymes like N-acetyltransferases (NATs) can perform selective acetylation of PPD.[15][16] While primarily studied in metabolic contexts, the use of isolated enzymes for preparative synthesis is a growing field.[17]

Q4: How can I monitor the reaction to know when it is complete?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.

-

Procedure: Spot the reaction mixture on a TLC plate alongside standards of your starting material (PPD) and, if available, the desired mono-acylated product and the di-acylated byproduct.

-

Interpretation: As the reaction proceeds, you will see the spot corresponding to PPD diminish while the spot for the mono-acylated product grows. The appearance and growth of a third spot will indicate the formation of the di-acylated product. The reaction is typically stopped when the PPD spot has been consumed but before the di-acylated product spot becomes too intense.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway to the mono-acylated product versus the competing side reactions of di-acylation and oxidation.

Caption: Reaction scheme for the acylation of p-phenylenediamine.

Recommended Experimental Protocol: Mono-acetylation of p-Phenylenediamine

This protocol is a standard laboratory procedure designed to favor mono-acetylation through kinetic control.

1. Materials:

-

p-Phenylenediamine (PPD), 1.08 g (10 mmol)

-

Acetic Anhydride, 0.92 mL (9.7 mmol, 0.97 eq)

-

Triethylamine (TEA), 1.53 mL (11 mmol, 1.1 eq)

-

Dichloromethane (DCM), anhydrous, 50 mL

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

-

Setup: Under a nitrogen atmosphere, add PPD (1.08 g) and anhydrous DCM (50 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the PPD is fully dissolved.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.53 mL) to the stirred solution.

-

Acylating Agent Addition: In a separate flask, prepare a solution of acetic anhydride (0.92 mL) in 10 mL of anhydrous DCM. Add this solution to the PPD mixture dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

-

Quenching: Once the reaction is complete (PPD consumed), slowly add 30 mL of deionized water to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

-